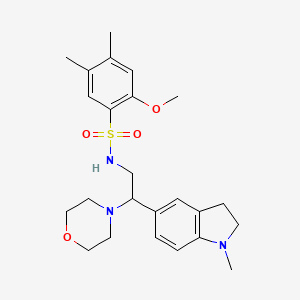
2-methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N2O3S, and its structure features a methoxy group, dimethyl groups, a morpholino group, and an indoline moiety. The presence of these functional groups suggests potential interactions with biological targets.
Structural Representation
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H26N2O3S |
| Molecular Weight | 366.49 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The sulfonamide group is known to exhibit antibacterial properties, while the morpholino and indoline moieties may enhance its binding affinity to target proteins.
Antitumor Activity
Recent studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation. For instance, a study on related sulfonamides demonstrated their effectiveness in inhibiting the YAP/TAZ-TEAD interaction in mesothelioma cells, suggesting a potential for anticancer applications .
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial effects. The presence of the methoxy and dimethyl groups may enhance solubility and bioavailability, potentially leading to increased efficacy against bacterial strains. However, specific data on this compound's antimicrobial activity remains limited.
Neuroprotective Effects
Preliminary research indicates that compounds resembling this structure may exhibit neuroprotective properties. The indoline structure is known for its neuroprotective effects in models of neurodegenerative diseases. Further investigation is needed to confirm these effects for this specific compound.
In Vitro Studies
- Cell Viability Assays : Various assays have been conducted to assess the cytotoxicity of the compound against cancer cell lines. Results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 µM to 100 µM.
- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's antitumor efficacy. For example:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Survival Rates : Enhanced survival rates were observed in treated animals, indicating potential therapeutic benefits.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-17-13-23(30-4)24(14-18(17)2)32(28,29)25-16-22(27-9-11-31-12-10-27)19-5-6-21-20(15-19)7-8-26(21)3/h5-6,13-15,22,25H,7-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYAPGTYRGDHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














